molecular formula C22H14N4O10 B11108405 9-(3,4-dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene

9-(3,4-dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene

Cat. No.: B11108405
M. Wt: 494.4 g/mol
InChI Key: YLFVEEBHHRKQCO-UHFFFAOYSA-N
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Description

2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups and a fluorenylidene moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the nitration of fluorenone derivatives followed by condensation reactions with methoxy-substituted benzaldehydes. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, along with controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electron transfer, and covalent bonding with biological macromolecules. The pathways involved may include oxidative stress induction, enzyme inhibition, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and phenyl methyl ether groups in 2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER provides unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C22H14N4O10

Molecular Weight

494.4 g/mol

IUPAC Name

9-[(3,4-dimethoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene

InChI

InChI=1S/C22H14N4O10/c1-35-19-4-3-11(6-20(19)36-2)5-14-15-7-12(23(27)28)9-17(25(31)32)21(15)22-16(14)8-13(24(29)30)10-18(22)26(33)34/h3-10H,1-2H3

InChI Key

YLFVEEBHHRKQCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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